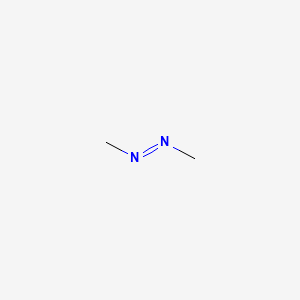

Azomethane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyldiazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2/c1-3-4-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCAVOLDXDEODY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870570 | |

| Record name | Dimethyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

58.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-28-6, 4143-41-3 | |

| Record name | Azomethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Dimethyldiazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004143413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-Dimethyldiazene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Azomethane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of azomethane (CAS No. 503-28-6), a volatile organic compound notable for its role as a laboratory source of methyl radicals and its implications in toxicology as a metabolic precursor to carcinogenic agents. This document details its chemical and physical properties, safety information, experimental protocols for its synthesis, and its mechanism of action in biological systems.

Core Properties of this compound

This compound, systematically named (E)-dimethyldiazene, is a colorless to pale yellow gas at standard conditions. Its fundamental properties are summarized below for quick reference.

| Property | Value | Citations |

| CAS Number | 503-28-6 | [1] |

| Molecular Formula | C₂H₆N₂ | [1] |

| Molecular Weight | 58.084 g/mol | [1] |

| IUPAC Name | (E)-Dimethyldiazene | [1] |

| Synonyms | Dimethyldiazene, Azodimethane, 1,2-Dimethyldiazene | - |

| Appearance | Colorless to pale yellow gas | [1] |

| Boiling Point (trans) | 1.5 °C | [1] |

| Melting Point (trans) | -78 °C | [1] |

| Density | 0.81 g/cm³ (approximate) | - |

| Vapor Pressure | 1720 mmHg at 25°C | - |

| Flash Point | -55 °C (estimate) | - |

Safety and Hazard Information

This compound is an extremely flammable and heat-sensitive gas that poses a significant explosion risk. It is crucial to handle this substance with extreme caution in a controlled laboratory environment.

| Hazard Class & Category | GHS Pictograms | Signal Word | Hazard Statements |

| Flammable gases, Category 1 | GHS02: Flammable | Danger | H220: Extremely flammable gas. |

| Gases under pressure, Compressed gas | GHS04: Gas under pressure | Warning | H280: Contains gas under pressure; may explode if heated. |

Precautionary Statements: P210, P377, P381, P410+P403 - Keep away from heat/sparks/open flames/hot surfaces. No smoking. Leaking gas fire: Do not extinguish, unless leak can be stopped safely. In case of fire: Stop leak if safe to do so. Protect from sunlight. Store in a well-ventilated place.

When heated to decomposition, this compound emits toxic fumes of nitrogen oxides.

Experimental Protocols

Synthesis of this compound via Oxidation of 1,2-Dimethylhydrazine

A high-yield method for preparing pure this compound involves the oxidation of 1,2-dimethylhydrazine with yellow mercuric oxide.[2] This method is advantageous as it avoids the formation of methyl chloride, a common impurity in other synthesis routes.[2]

Materials:

-

1,2-Dimethylhydrazine

-

Yellow mercuric oxide (HgO)

-

Water (distilled)

-

Reaction flask with stirrer

-

Distillation apparatus with cooled traps (-40°C and -78°C)

Procedure:

-

Prepare a suspension of yellow mercuric oxide in water within the reaction flask.

-

Slowly add a solution of 1,2-dimethylhydrazine in water to the mercuric oxide suspension while stirring continuously at room temperature.

-

Add an additional portion of mercuric oxide to the reaction mixture and continue stirring for approximately two hours.

-

Gently heat the reaction mixture to initiate the distillation of this compound.

-

Collect the gaseous this compound product in a series of cold traps, the first cooled to -40°C and the second to -78°C. The majority of the product will collect in the first trap. This procedure can achieve yields of approximately 74%.[2]

Generation of Methyl Radicals via Photolysis

This compound is a well-established chemical source for generating methyl radicals (CH₃•) through thermal or photochemical decomposition.[1][3] The photolysis method is common in gas-phase chemical kinetics studies.[4]

Experimental Principle: The core of the experiment involves irradiating gaseous this compound with ultraviolet (UV) light. The energy from the UV photons cleaves the weak carbon-nitrogen bonds, leading to the homolytic fission of the molecule into two methyl radicals and a molecule of nitrogen gas.

CH₃-N=N-CH₃ + hν (UV light) → 2 CH₃• + N₂[1]

Apparatus:

-

A gas-phase reaction vessel (e.g., a quartz cell transparent to UV light).

-

A vacuum line for introducing gaseous this compound and other reactants.

-

A UV lamp (e.g., a mercury lamp) as the light source.

-

Analytical instrumentation to monitor reactants and products (e.g., gas chromatography-mass spectrometry, GC-MS).

Procedure:

-

Evacuate the reaction vessel.

-

Introduce a known pressure of this compound vapor into the vessel.

-

If studying a reaction, introduce the substrate gas that will react with the methyl radicals.

-

Irradiate the vessel with the UV lamp for a specified duration to initiate photolysis.

-

After irradiation, analyze the gaseous contents of the vessel to identify and quantify the reaction products, allowing for the determination of reaction kinetics.

Metabolic Activation and Carcinogenic Signaling Pathway

This compound is metabolically related to the potent colon carcinogen 1,2-dimethylhydrazine (DMH) and its metabolite, azoxymethane (AOM).[5] The carcinogenic activity is not caused by this compound directly but by its ultimate metabolites, which act as powerful alkylating agents, causing DNA damage.

The metabolic activation pathway is as follows:

-

Oxidation: In the liver, this compound is oxidized by cytochrome P450 enzymes (primarily CYP2E1) to form azoxymethane (AOM).[6][7]

-

Hydroxylation: AOM is further metabolized by CYP2E1 via hydroxylation to produce the unstable and highly reactive intermediate, methylazoxymethanol (MAM).[6][7][8]

-

Decomposition & DNA Alkylation: MAM can spontaneously or enzymatically decompose to form a methyldiazonium ion or a similar electrophilic species. This highly reactive species can then methylate DNA, primarily forming O⁶-methylguanine (O⁶-mG) adducts, which are highly mutagenic.[6]

This DNA damage initiates carcinogenesis by triggering key signaling pathways:

-

K-ras Activation: The O⁶-mG adducts can lead to G:C to A:T transition mutations during DNA replication. If these mutations occur in proto-oncogenes like K-ras, it can lead to constitutive activation of the protein.[7]

-

Downstream Signaling: Activated K-ras triggers downstream pro-proliferative and anti-apoptotic signaling cascades, including the PI3K/Akt and MAPK pathways.[7]

-

β-catenin Pathway: Mutations can also affect the β-catenin pathway. Normally, β-catenin is targeted for degradation. When this process is disrupted, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it activates genes promoting cell proliferation.[7]

Typical Toxicology Study Workflow

Investigating the toxicological profile of a compound like this compound involves a multi-step workflow, from administration to data analysis. Chromatographic methods are essential for identifying and quantifying this compound and its key metabolites (AOM, MAM) in biological samples such as bile, urine, and exhaled air.[5]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. Reactions of methyl radicals. IV. Hydrogen abstraction from tetramethylsilane by methyl radicals produced by the photolysis of both acetone and this compound | Australian Journal of Chemistry | ConnectSci [connectsci.au]

- 5. Investigations into the metabolism and mode of action of the colon carcinogen 1, 2-dimethylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of Hepatic and Intestinal P450 Enzymes in the Metabolic Activation of the Colon Carcinogen Azoxymethane in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The signal pathways in azoxymethane-induced colon cancer and preventive implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of azoxymethane, methylazoxymethanol and N-nitrosodimethylamine by cytochrome P450IIE1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Azomethane from 1,2-Dimethylhydrazine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of azomethane, a key chemical intermediate and a metabolite of the procarcinogen 1,2-dimethylhydrazine. The document details the primary synthetic route from 1,2-dimethylhydrazine dihydrochloride, as well as a higher-yield alternative method. It includes detailed experimental protocols, quantitative data, and characterization information to support research and development activities. Additionally, this guide presents the metabolic pathway of 1,2-dimethylhydrazine, highlighting the in vivo formation of this compound.

Introduction

This compound (CH₃-N=N-CH₃) is a volatile, colorless to pale yellow gas with significant applications in chemical research, primarily as a source of methyl radicals upon thermal or photolytic decomposition.[1] It is also a crucial metabolite in the bioactivation of the potent colon carcinogen 1,2-dimethylhydrazine.[2][3] Understanding the synthesis and properties of this compound is therefore critical for researchers in toxicology, oncology, and organic synthesis. This guide focuses on the preparation of this compound from its common precursor, 1,2-dimethylhydrazine dihydrochloride.

Synthetic Methodologies

Two primary methods for the synthesis of this compound from 1,2-dimethylhydrazine derivatives are discussed: the oxidation of the dihydrochloride salt using copper(II) chloride and a higher-yield method involving the oxidation of the free base with mercuric oxide.

Synthesis from 1,2-Dimethylhydrazine Dihydrochloride via Copper(II) Chloride Oxidation

This method, originally reported by Jahn in 1937, involves the oxidation of 1,2-dimethylhydrazine dihydrochloride with copper(II) chloride in a sodium acetate solution.[1] The reaction proceeds through the formation of an this compound-copper(I) chloride complex, which is then thermally decomposed to yield free this compound.[1]

Experimental Protocol (Generalized)

-

Preparation of Reactant Solution: 1,2-dimethylhydrazine dihydrochloride is dissolved in an aqueous solution of sodium acetate. The sodium acetate acts as a buffer to neutralize the HCl released, allowing for the formation of the free base in situ.

-

Oxidation: An aqueous solution of copper(II) chloride is added to the 1,2-dimethylhydrazine solution. The mixture is stirred at room temperature. A color change is typically observed as the Cu(II) is reduced to Cu(I) and the this compound-copper(I) complex forms.

-

Thermal Decomposition and Collection: The reaction mixture is gently heated. This compound, being a low-boiling point gas (1.5 °C for the trans-isomer), distills from the reaction mixture.[1] The gaseous product is passed through a drying agent (e.g., Drierite) and collected in a cold trap cooled with a suitable coolant (e.g., a dry ice/acetone bath).[4]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 1,2-Dimethylhydrazine Dihydrochloride | [1] |

| Oxidizing Agent | Copper(II) Chloride | [1] |

| Reported Yield | 25% | [4] |

| Purity | Not explicitly reported, may contain methyl chloride as an impurity. | [4] |

High-Yield Synthesis from 1,2-Dimethylhydrazine via Mercuric Oxide Oxidation

A more efficient and higher-yielding method involves the oxidation of the free base, 1,2-dimethylhydrazine, with yellow mercuric oxide in an aqueous medium. This method has been reported to produce this compound in significantly higher yields and with fewer halogenated impurities.[4]

Experimental Protocol

-

Preparation of Reagents: Prepare a suspension of yellow mercuric oxide in water. Separately, prepare a solution of 1,2-dimethylhydrazine in water.

-

Reaction: Slowly add the 1,2-dimethylhydrazine solution to the stirred suspension of mercuric oxide at room temperature. An additional portion of mercuric oxide may be added. Continue stirring the reaction mixture for approximately two hours at room temperature.

-

Distillation and Collection: The reaction flask is equipped with a distillation apparatus. Upon gentle heating, this compound distills from the reaction mixture.

-

Purification and Isolation: The gaseous this compound is collected in a series of cold traps (e.g., cooled to -40 °C and -78 °C). The collected product can be further dried by passing it through a drying tube containing a suitable desiccant on a vacuum line.[4]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 1,2-Dimethylhydrazine | [4] |

| Oxidizing Agent | Yellow Mercuric Oxide | [4] |

| Reported Yield | 74% | [4] |

| Purity | High, free of methyl chloride impurity. | [4] |

Characterization of this compound

This compound is a colorless to pale yellow gas at standard temperature and pressure.[1] Its identity and purity are confirmed through various spectroscopic methods.

Physicochemical and Spectroscopic Data

| Property | Value |

| Chemical Formula | C₂H₆N₂ |

| Molar Mass | 58.084 g·mol⁻¹[1] |

| Boiling Point | 1.5 °C (trans-isomer)[1] |

| ¹H NMR | A single peak is expected for the chemically equivalent methyl protons. |

| (Typical range for CH₃-N=) | ~3.5 - 4.0 ppm |

| ¹³C NMR | A single peak is expected for the chemically equivalent methyl carbons. |

| (Typical range for CH₃-N=) | ~50 - 60 ppm |

| IR Spectroscopy | Characteristic N=N stretch. |

| (Typical range for N=N) | ~1550 - 1450 cm⁻¹ |

| Mass Spectrometry | Molecular Ion (M⁺) at m/z = 58. |

| (Major Fragments) | CH₃⁺ (m/z = 15), N₂⁺ (m/z = 28), CH₃N₂⁺ (m/z = 43) |

Experimental Workflows and Biological Pathways

Chemical Synthesis Workflow

The synthesis of this compound from 1,2-dimethylhydrazine dihydrochloride can be visualized as a multi-step process.

Caption: Workflow for the synthesis of this compound.

Metabolic Pathway of 1,2-Dimethylhydrazine

1,2-Dimethylhydrazine is a procarcinogen that requires metabolic activation to exert its carcinogenic effects. The initial step in this pathway is the oxidation to this compound, which occurs primarily in the liver.[2][3]

Caption: Metabolic activation of 1,2-dimethylhydrazine.

Conclusion

The synthesis of this compound from 1,2-dimethylhydrazine dihydrochloride provides a viable route to this important chemical, albeit with moderate yields. For applications requiring higher efficiency and purity, the oxidation of the free base with mercuric oxide presents a superior alternative. The protocols and data presented in this guide are intended to facilitate further research into the chemistry and biological activity of this compound and its precursors. Careful handling and appropriate safety precautions are paramount when working with these potentially hazardous compounds.

References

The Thermal Decomposition of Azomethane: A Mechanistic Deep Dive

For Researchers, Scientists, and Drug Development Professionals

The thermal decomposition of azomethane (CH₃N=NCH₃) has long served as a cornerstone for understanding unimolecular reactions and free-radical chain processes. This technical guide provides an in-depth exploration of the core mechanisms governing this decomposition, presenting key quantitative data, detailed experimental protocols, and visual representations of the reaction pathways. This information is critical for professionals in fields ranging from fundamental chemical kinetics to drug development, where understanding the stability and degradation pathways of nitrogen-containing compounds is paramount.

Core Mechanism: A Tale of Two Pathways

The thermal decomposition of this compound is not a simple, one-step process. While historically viewed through the lens of a straightforward unimolecular reaction, extensive research has revealed a more complex picture primarily described by the Rice-Herzfeld mechanism . This mechanism involves a chain reaction initiated by the homolytic cleavage of the C-N bonds.

However, computational studies have also proposed a stepwise decomposition pathway . Both mechanisms are crucial for a comprehensive understanding of the reaction dynamics under various conditions.

The Rice-Herzfeld Mechanism

The Rice-Herzfeld mechanism outlines a free-radical chain reaction responsible for the formation of the major products, ethane and nitrogen. The process can be broken down into three key stages: initiation, propagation, and termination.

-

Initiation: The reaction begins with the unimolecular decomposition of this compound into two methyl radicals (•CH₃) and a nitrogen molecule (N₂). This is the rate-determining step at higher pressures. CH₃N=NCH₃ → 2 •CH₃ + N₂

-

Propagation: The highly reactive methyl radicals then participate in a series of reactions that propagate the chain. This includes hydrogen abstraction from another this compound molecule and the subsequent decomposition of the resulting radical. •CH₃ + CH₃N=NCH₃ → CH₄ + •CH₂N=NCH₃ •CH₂N=NCH₃ → •CH₃ + N₂ + CH₂

-

Termination: The chain reaction is terminated by the combination of two methyl radicals to form ethane. 2 •CH₃ → C₂H₆

This mechanism successfully explains the formation of the primary products observed experimentally.

Stepwise Decomposition Pathway

Ab initio quantum mechanical studies have provided evidence for a stepwise decomposition mechanism.[1] This pathway involves the sequential breaking of the two C-N bonds.

-

First C-N Bond Cleavage: The initial step is the homolytic cleavage of one C-N bond, forming a methyl radical (•CH₃) and a methyldiazenyl radical (CH₃N₂•).[1] CH₃N=NCH₃ → •CH₃ + CH₃N₂•

-

Decomposition of the Methyldiazenyl Radical: The methyldiazenyl radical is unstable and rapidly decomposes into another methyl radical and a nitrogen molecule.[1] CH₃N₂• → •CH₃ + N₂

This stepwise process provides a more detailed picture of the initial bond-breaking events.

Quantitative Kinetic Data

The kinetics of this compound decomposition have been extensively studied. The following tables summarize key quantitative data from various experimental and theoretical investigations.

| Parameter | Value | Conditions | Reference |

| Activation Energy (Ea) | 52,500 cal/mol (approx. 219.7 kJ/mol) | Temperature range: 290-340°C | [2][3] |

| 55.5 kcal/mol (approx. 232.2 kJ/mol) | Extrapolation to infinite pressure | [4][5] | |

| Pre-exponential Factor (A) | log₁₀(A/s⁻¹) = 17.32 | Extrapolation to infinite pressure | [4][5] |

| First-Order Rate Constant (k) | 3.6 x 10⁻⁴ s⁻¹ | 600 K | [6] |

Table 1: Key Kinetic Parameters for the Thermal Decomposition of this compound.

| Product | Ratio (moles of product / moles of this compound reacted) | Conditions | Reference |

| Total Gaseous Products | 1.95 | 50-90% reaction, 290-340°C | [2][3] |

| Nitrogen | ~1 | - | [2] |

| Ethane | ~1 | - | [2] |

Table 2: Product Stoichiometry in the Thermal Decomposition of this compound.

Experimental Protocols

The study of the thermal decomposition of this compound has employed various experimental techniques. Below are generalized methodologies for two key approaches.

Static Pyrolysis with Product Analysis

This method involves heating a sample of this compound in a closed vessel and analyzing the products formed over time.

Objective: To determine the rate of decomposition and the product distribution.

Apparatus:

-

High-vacuum line

-

Pyrex reaction vessel of known volume

-

Furnace with a temperature controller

-

Pressure transducer

-

Gas chromatograph (GC) or mass spectrometer (MS) for product analysis

Procedure:

-

Evacuate the reaction vessel and the vacuum line to a high vacuum.

-

Introduce a known initial pressure of this compound into the reaction vessel.

-

Heat the reaction vessel to the desired temperature using the furnace.

-

Monitor the total pressure change over time using the pressure transducer.

-

At specific time intervals, withdraw a small sample of the gas mixture from the reaction vessel.

-

Analyze the composition of the withdrawn sample using GC or MS to identify and quantify the products (N₂, C₂H₆, CH₄, etc.) and the remaining this compound.

-

The rate of decomposition can be determined from the rate of disappearance of this compound or the rate of formation of nitrogen.

Inhibition Studies with Nitric Oxide

The use of inhibitors like nitric oxide (NO) is crucial to isolate the unimolecular decomposition step from the subsequent free-radical chain reactions.

Objective: To determine the rate of the initial unimolecular decomposition of this compound.

Apparatus:

-

Same as for static pyrolysis.

-

A source of high-purity nitric oxide.

Procedure:

-

Follow steps 1 and 2 of the static pyrolysis protocol.

-

Introduce a controlled amount of nitric oxide into the reaction vessel along with the this compound. NO acts as a free-radical scavenger, reacting with the methyl radicals and thus inhibiting the chain propagation steps.

-

Heat the mixture to the desired temperature.

-

Monitor the rate of nitrogen formation. In the presence of an effective inhibitor, the rate of N₂ production is a direct measure of the initial unimolecular decomposition rate.

-

Vary the concentration of NO to ensure that the rate of decomposition reaches a minimum, constant value, which corresponds to the fully inhibited reaction.[7]

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways for the thermal decomposition of this compound.

Caption: The Rice-Herzfeld mechanism for this compound decomposition.

Caption: The stepwise decomposition pathway of this compound.

Conclusion

The thermal decomposition of this compound is a classic example of a complex chemical reaction that has been pivotal in the development of chemical kinetics. A thorough understanding of its dual mechanistic nature—the free-radical chain reaction described by the Rice-Herzfeld mechanism and the intricate details of the stepwise bond cleavage—is essential. The quantitative data and experimental protocols provided herein offer a solid foundation for researchers and professionals to further explore the stability and reactivity of azo compounds, which are prevalent in various chemical and biological systems.

References

- 1. Mechanism of the thermal decomposition and the (n-{pi}*) excited states of this compound (Journal Article) | OSTI.GOV [osti.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. For the thermal decomposition of this compound, `CH_3 N_2 CH_3` at 600 K to `N_2` and `C_2 H_6` the following data was obtained: where `P_A` is the partial pressure of this compound. Show that the decomposition is a first order reaction and find the rate constant. [allen.in]

- 7. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Photochemical Decomposition of Azomethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photochemical decomposition of azomethane (CH₃N=NCH₃), a cornerstone reaction in the study of gas-phase chemical kinetics and radical chemistry. This document details the core reaction mechanism, presents quantitative kinetic data, and outlines detailed experimental protocols for its study. The information herein is intended to serve as a valuable resource for researchers in physical chemistry, organic synthesis, and drug development who utilize photolytic radical initiation.

Core Concepts and Reaction Mechanism

The photochemical decomposition of this compound is a classic example of a unimolecular reaction that proceeds via a radical chain mechanism, often described by the Rice-Herzfeld model. Upon absorption of ultraviolet radiation, this compound undergoes dissociation to produce nitrogen gas and two methyl radicals. These highly reactive methyl radicals can then participate in a series of subsequent reactions, leading to the formation of stable products, primarily methane and ethane.

The principal elementary reactions involved in the photochemical decomposition of this compound are as follows:

-

Initiation: CH₃N=NCH₃ + hν → 2CH₃• + N₂

-

Hydrogen Abstraction: CH₃• + CH₃N=NCH₃ → CH₄ + •CH₂N=NCH₃

-

Recombination (Termination): CH₃• + CH₃• → C₂H₆

The quantum yield for the formation of nitrogen in the primary photochemical step is widely accepted to be unity and is independent of temperature.[1][2] This indicates that every photon absorbed by an this compound molecule leads to its decomposition.

Signaling Pathway of this compound Photolysis

The sequence of events following the photoexcitation of this compound can be visualized as a signaling pathway, from the initial absorption of light to the formation of final products.

Quantitative Kinetic Data

The rates of the elementary reactions in the photochemical decomposition of this compound are crucial for understanding and modeling the overall process. The following table summarizes the Arrhenius parameters and rate constants for the key reactions.

| Reaction | A (s⁻¹ or cm³mol⁻¹s⁻¹) | Eₐ (kJ/mol) | Rate Constant (k) at specified T | Temperature (K) | Reference(s) |

| (CH₃)₂N₂ → 2CH₃• + N₂ (Thermal Decomposition) | 10¹³.³ ± ⁰.³ | 189 ± 4 | - | 676 - 813 | [3] |

| CH₃• + CH₃N=NCH₃ → CH₄ + •CH₂N=NCH₃ | - | 31.8 | - | 297 - 463 | [1][2] |

| CH₃• + CH₃• → C₂H₆ | - | 0 | (2.44 ± 0.52) x 10⁻¹¹ cm³molecule⁻¹s⁻¹ | 298 | [4][5][6][7] |

| (5.25 ± 1.43) x 10⁻¹¹ cm³molecule⁻¹s⁻¹ | 202 | [4][5][6][7] |

Note: The activation energy for the hydrogen abstraction reaction is reported as a difference (E₂ - ½E₃) = 7.6 kcal/mol (31.8 kJ/mol), assuming the activation energy for methyl radical recombination (E₃) is zero.[1][2] The rate constant for the thermal decomposition of this compound is provided for context, as it becomes significant at higher temperatures.

The ratio of methane to ethane produced is dependent on experimental conditions such as temperature, pressure, and the concentration of this compound. At higher temperatures, the rate of hydrogen abstraction increases, leading to a higher proportion of methane. Conversely, at higher pressures, the rate of methyl radical recombination is enhanced, favoring the formation of ethane.

Detailed Experimental Protocols

A thorough understanding of the photochemical decomposition of this compound necessitates well-designed experiments. This section provides a detailed protocol for a typical gas-phase photolysis experiment.

Synthesis and Purification of this compound

This compound can be synthesized by the oxidation of 1,2-dimethylhydrazine. Due to its toxicity and explosive nature, it should be handled with extreme care in a well-ventilated fume hood. The synthesized this compound should be purified by vacuum distillation to remove any impurities that might interfere with the photochemical study.

Experimental Workflow

The following diagram illustrates a typical workflow for a gas-phase photolysis experiment of this compound.

Gas-Phase Photolysis Apparatus

A standard gas-phase photolysis apparatus consists of:

-

A high-vacuum line: For evacuating the system and handling gases.

-

A quartz reaction cell: Transparent to UV radiation. The cell should be equipped with a side-arm for freezing out the reactant and products.

-

A UV light source: A medium-pressure mercury lamp is commonly used, often with filters to isolate specific wavelengths (e.g., 366 nm).

-

A manometer: To measure the pressure of the reactant and products.

-

A gas sampling system: To introduce the reactant and collect the products for analysis.

Light Intensity Measurement (Actinometry)

The intensity of the light source must be accurately determined to calculate quantum yields. Uranyl oxalate actinometry is a common method. A solution of uranyl oxalate is irradiated under the same conditions as the this compound sample. The amount of oxalate decomposed is determined by titration with potassium permanganate. The quantum yield of oxalate decomposition is well-established, allowing for the calculation of the light intensity.

Product Analysis by Gas Chromatography (GC)

The gaseous products (nitrogen, methane, and ethane) are analyzed using a gas chromatograph.

-

Sample Injection: A gas-tight syringe is used to inject a known volume of the product mixture into the GC.

-

Column: A packed column, such as one with a Porapak Q or a molecular sieve 5A stationary phase, is suitable for separating nitrogen, methane, and ethane.[8]

-

Carrier Gas: Helium or argon is typically used as the carrier gas.

-

Detector: A thermal conductivity detector (TCD) is commonly used for detecting permanent gases and light hydrocarbons. A flame ionization detector (FID) can also be used for higher sensitivity in detecting hydrocarbons.[9]

-

Quantification: The concentrations of the products are determined by comparing their peak areas to those of a calibrated standard gas mixture.

Conclusion

The photochemical decomposition of this compound remains a fundamentally important reaction for studying radical kinetics and reaction mechanisms. This guide has provided a detailed overview of the core principles, quantitative data, and experimental methodologies necessary for its investigation. A thorough understanding of these aspects is essential for researchers leveraging photolytic techniques in their respective fields, from fundamental chemistry to the development of novel pharmaceuticals.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. Arrhenius parameters for the unimolecular decompositions of this compound and n-propyl and isopropyl radicals and for methyl radical attack on propane - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 4. Rate Constant for the Recombination Reaction CH3 + CH3 → C2H6 at T = 298 and 202 K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. agilent.com [agilent.com]

- 9. youtube.com [youtube.com]

Azomethane as a Source of Methyl Radicals: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the generation of methyl radicals from azomethane (CH₃N=NCH₃). It covers the fundamental decomposition mechanisms, quantitative kinetic data, and detailed experimental protocols for both thermal and photochemical methods.

Introduction

This compound is a valuable precursor for generating methyl radicals (•CH₃) in a controlled and relatively clean manner. Its decomposition into nitrogen gas and two methyl radicals is a fundamental process in chemical kinetics, serving as a model for studying unimolecular reactions and radical chemistry. The generation of methyl radicals is crucial for investigating reaction mechanisms, determining bond dissociation energies, and understanding combustion and atmospheric chemistry. This guide details the two primary methods for this compound decomposition: pyrolysis and photolysis.

Decomposition Mechanisms

The utility of this compound as a radical source stems from the relative weakness of its carbon-nitrogen bonds compared to the nitrogen-nitrogen double bond. Decomposition can be initiated either thermally or photochemically, leading to the formation of methyl radicals.

Thermal Decomposition (Pyrolysis)

When heated, this compound undergoes a unimolecular decomposition. The process is believed to occur in a stepwise fashion, where the initial and rate-determining step is the homolytic cleavage of one C-N bond, followed by the rapid dissociation of the resulting radical to yield a second methyl radical and a stable nitrogen molecule.

The overall reaction is: CH₃N=NCH₃(g) → 2 •CH₃(g) + N₂(g)

The primary step is considered to be the splitting off of a single methyl radical[1]. Subsequent reactions of the highly reactive methyl radicals, such as recombination to form ethane (C₂H₆), are prevalent[2].

Caption: Thermal decomposition pathway of this compound.

Photochemical Decomposition (Photolysis)

This compound possesses a UV absorption maximum around 340 nm[3]. Upon absorption of a photon of suitable energy, the molecule is promoted to an electronically excited state. This excited state is unstable and rapidly dissociates, yielding two methyl radicals and a nitrogen molecule, often in a concerted or very rapid sequential process. The quantum yield for nitrogen formation has been found to be unity and independent of temperature[2][4].

The overall photochemical reaction is: CH₃N=NCH₃(g) + hν → 2 •CH₃(g) + N₂(g)

References

Cis-Trans Isomerism in Azomethane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-trans isomerism in azomethane (CH₃N=NCH₃) is a fundamental process in photochemistry, offering a model system for understanding the principles of photo- and thermal-isomerization in azo compounds. This technical guide provides an in-depth analysis of the core aspects of this compound's isomerization, including its thermodynamic and kinetic properties, the mechanisms of photochemical and thermal conversion, and detailed experimental protocols for its study. Quantitative data from computational studies are presented to provide a detailed understanding of the energetic landscape of the isomerization process. This document is intended to be a valuable resource for researchers in physical organic chemistry, photochemistry, and drug development, where photoswitchable moieties are of increasing interest.

Introduction

This compound is the simplest aliphatic azo compound and serves as a key model for studying the isomerization dynamics of the N=N double bond. The molecule can exist in two geometric isomers: the thermodynamically more stable trans-azomethane and the higher-energy cis-azomethane. The interconversion between these two forms can be triggered by light (photoisomerization) or heat (thermal isomerization), making it a subject of extensive research. In solution, isomerization is the predominant outcome of photoexcitation, whereas in the gas phase, fragmentation into nitrogen and methyl radicals can also occur.[1] Understanding the mechanisms and energetics of this compound isomerization provides a foundation for the design and application of more complex photoswitchable molecules in various fields, including molecular machines, photopharmacology, and data storage.

Thermodynamics and Kinetics of Isomerization

The relative stability of the cis and trans isomers and the energy barriers for their interconversion are critical parameters that govern the behavior of this compound. While extensive experimental data for this compound's isomerization are not as readily available as for its aromatic analogue, azobenzene, computational studies have provided valuable insights into these properties.

Quantitative Data

The following table summarizes key thermodynamic and kinetic parameters for the cis-trans isomerization of this compound, primarily derived from computational studies. For comparison, experimental data for a representative aromatic azo compound, azobenzene, are also included.

| Parameter | Isomerization Direction | This compound (Theoretical) | Azobenzene (Experimental) | Reference |

| Energy Difference (ΔE) | cis → trans | -9.1 kcal/mol | ~ -12 kcal/mol | [2] |

| Activation Energy (Ea) | Thermal cis → trans | ~20-25 kcal/mol | ~23 kcal/mol | [3] |

| Activation Energy (Ea) | Photochemical trans → cis | Barrierless on S₁ surface | Low barrier on S₁ surface | [4] |

| Quantum Yield (Φ) | trans → cis (in benzene, 365 nm) | Not available | ~0.11 | [5] |

| Quantum Yield (Φ) | cis → trans | Not available | ~0.4-0.5 | [6] |

Isomerization Mechanisms

The interconversion between cis- and trans-azomethane can proceed through distinct photochemical and thermal pathways.

Photochemical Isomerization

Photoisomerization is initiated by the absorption of a photon, which excites the this compound molecule to an electronically excited state. The process is typically induced by irradiating the sample with UV light corresponding to the n → π* transition of the azo group (around 340-360 nm).

The generally accepted mechanism for the photoisomerization of azo compounds, including this compound, involves the following steps:

-

Excitation: The trans isomer absorbs a photon and is promoted from the ground electronic state (S₀) to the first excited singlet state (S₁).

-

Rotation/Inversion: In the S₁ state, the energy barrier for rotation around the N=N double bond is significantly lower than in the ground state. The molecule undergoes a conformational change towards a twisted or semi-linear transition state.

-

Non-radiative Decay: From this intermediate geometry, the molecule rapidly decays back to the S₀ state through a conical intersection.

-

Relaxation: Once back on the ground state potential energy surface, the molecule can relax to either the cis or trans isomer.

The efficiency of this process is described by the quantum yield (Φ), which is the fraction of absorbed photons that lead to the formation of the product isomer.

Caption: Photochemical isomerization pathway of this compound.

Thermal Isomerization

The cis isomer of this compound is thermodynamically less stable than the trans isomer and will thermally revert to the more stable form. This process is typically much slower than photoisomerization at room temperature but can be accelerated by heating. The mechanism for thermal isomerization is believed to proceed via an in-plane inversion (or "semilinear") pathway, where one of the nitrogen atoms undergoes a change in hybridization from sp² to sp, leading to a linear transition state.

Caption: Thermal cis-to-trans isomerization of this compound.

Experimental Protocols

The study of this compound isomerization involves its synthesis, the preparation of pure isomers, and the monitoring of the isomerization process using spectroscopic techniques. The following protocols are based on general methods for the study of azo compounds and can be adapted for this compound.

Synthesis and Purification of trans-Azomethane

trans-Azomethane can be synthesized by the oxidation of 1,2-dimethylhydrazine. Due to the volatility and potential hazards of this compound, all manipulations should be performed in a well-ventilated fume hood.

Protocol:

-

Synthesis: Prepare a solution of 1,2-dimethylhydrazine in a suitable solvent (e.g., diethyl ether).

-

Oxidation: Slowly add an oxidizing agent, such as mercury(II) oxide or a solution of sodium hypochlorite, to the hydrazine solution at low temperature (0-5 °C) with vigorous stirring.

-

Workup: After the reaction is complete, filter the reaction mixture to remove any solid byproducts.

-

Purification: Carefully distill the filtrate to isolate the volatile trans-azomethane. The purity can be assessed by gas chromatography (GC) and NMR spectroscopy.

Preparation of cis-Azomethane

The cis isomer is typically prepared by photochemical conversion of the trans isomer.

Protocol:

-

Solution Preparation: Prepare a dilute solution of purified trans-azomethane in a suitable solvent (e.g., hexane, acetonitrile) in a quartz cuvette or photoreactor.

-

Irradiation: Irradiate the solution with a UV lamp at a wavelength corresponding to the n → π* absorption band of trans-azomethane (typically around 365 nm).

-

Monitoring: Monitor the progress of the isomerization using UV-Vis spectroscopy. The conversion to the cis isomer is indicated by a decrease in the absorbance of the trans isomer's π → π* band and an increase in the absorbance of the cis isomer's n → π* band.

-

Photostationary State: Continue irradiation until a photostationary state is reached, where the rates of the forward and reverse photoisomerization are equal. The resulting solution will be a mixture of cis and trans isomers. For many applications, this mixture can be used directly. If pure cis-azomethane is required, chromatographic separation at low temperatures may be necessary, although this is challenging due to the thermal instability of the cis isomer.

Monitoring Isomerization by UV-Vis Spectroscopy

UV-Vis spectroscopy is the most common method for monitoring the kinetics of both photochemical and thermal isomerization. The cis and trans isomers of azo compounds have distinct absorption spectra. Typically, the trans isomer has a strong π → π* absorption band in the UV region and a weaker, often obscured, n → π* band at longer wavelengths. The cis isomer exhibits a less intense π → π* band and a more prominent n → π* band.

Protocol:

-

Spectra Acquisition: Record the UV-Vis absorption spectrum of the initial sample (e.g., a solution of pure trans-azomethane).

-

Initiation of Isomerization:

-

Photochemical: Place the sample in a UV-Vis spectrophotometer equipped with a light source for irradiation.

-

Thermal: Place the sample in a thermostated cuvette holder in the spectrophotometer and heat to the desired temperature.

-

-

Kinetic Measurements: Record the absorption spectrum at regular time intervals. The change in absorbance at a wavelength where one isomer absorbs significantly more than the other is used to monitor the change in concentration of the isomers over time.

-

Data Analysis: The rate constants for the isomerization can be determined by fitting the absorbance versus time data to the appropriate kinetic model (e.g., first-order kinetics for thermal isomerization).

Caption: General experimental workflow for this compound isomerization studies.

Conclusion

The cis-trans isomerism of this compound provides a rich platform for investigating the fundamental principles of photochemical and thermal reactions. This guide has detailed the key thermodynamic and kinetic parameters, the underlying mechanisms of isomerization, and comprehensive experimental protocols for the study of this process. The provided data, primarily from computational studies, offer a quantitative framework for understanding the energetics of this compound's isomerization. The experimental methodologies, based on established techniques for azo compounds, provide a practical guide for researchers. A thorough understanding of the principles outlined in this guide is essential for the rational design of novel photoswitchable materials and molecules with applications in a wide range of scientific and technological fields.

References

Azomethane: A Comprehensive Technical Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data for azomethane (CAS No. 503-28-6), a highly flammable and reactive organic compound. This document synthesizes available data on its physical and chemical properties, hazards, handling procedures, and toxicological profile to ensure its safe use in a research and development setting.

Chemical and Physical Properties

This compound is a colorless to pale yellow gas at standard temperature and pressure.[1] It is crucial to understand its physical properties to prevent accidental release and ensure proper storage.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₆N₂ | [1] |

| Molecular Weight | 58.084 g/mol | [1] |

| CAS Number | 503-28-6 | [1] |

| Appearance | Colourless to pale yellow gas | [1] |

| Boiling Point | 1.5 °C (trans isomer) | [1] |

| Melting Point | -78 °C (trans isomer) | [1] |

| Synonyms | Dimethyldiazene, (E)-Dimethyldiazene | [2] |

Hazard Identification and Classification

This compound is classified as an extremely flammable gas and is supplied as a gas under pressure, which may explode if heated.[2]

GHS Classification: [2]

-

Flammable Gases: Category 1 (H220: Extremely flammable gas)

-

Gases Under Pressure: Compressed gas (H280: Contains gas under pressure; may explode if heated)

NFPA 704 Diamond: Data for a specific NFPA 704 rating for this compound is not readily available in the searched sources. A general hazard assessment based on its known properties would suggest high flammability (a rating of 4) and potential reactivity, though specific ratings for health and instability are not published.

graph "Azomethane_Hazard_Identification" {

layout=neato;

node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [color="#5F6368"];

This compound [label="this compound\n(CAS: 503-28-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Flammable_Gas [label="Extremely Flammable Gas\n(GHS Category 1)", fillcolor="#FBBC05", fontcolor="#202124"];

Gas_Under_Pressure [label="Gas Under Pressure\n(May Explode if Heated)", fillcolor="#FBBC05", fontcolor="#202124"];

Health_Hazard [label="Health Hazards\n(Data Lacking)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Reactivity_Hazard [label="Reactivity Hazards\n(Heat Sensitive)", fillcolor="#34A853", fontcolor="#FFFFFF"];

This compound -- Flammable_Gas [label=" H220"];

this compound -- Gas_Under_Pressure [label=" H280"];

this compound -- Health_Hazard;

this compound -- Reactivity_Hazard;

}

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

First-Aid Measures: [2]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Rinse with pure water for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures: [2]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Extremely flammable gas. Vapors may form explosive mixtures with air. Containers may explode when heated.

-

Fire-Fighting Instructions: Leaking gas fire: Do not extinguish, unless the leak can be stopped safely.[2] Evacuate area. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols

Detailed, replicable experimental protocols for toxicity testing or metabolic pathway analysis of this compound are not available in the public domain through the conducted searches. However, studies on its thermal decomposition provide some methodological insights.

Thermal Decomposition Analysis (General Methodology):

The thermal decomposition of this compound has been studied to understand its kinetics and the formation of methyl radicals.[3][4][5] A general experimental approach involves:

-

Sample Preparation: Pure this compound is synthesized and purified, often by vacuum distillation.

-

Reaction Setup: A known quantity of this compound is introduced into a heated reaction vessel of a specific volume. The temperature and pressure are precisely controlled and monitored.

-

Decomposition: The compound is allowed to decompose for a set period.

-

Product Analysis: The reaction is quenched, and the product mixture is analyzed using techniques such as gas chromatography and mass spectrometry to identify and quantify the decomposition products (e.g., ethane, nitrogen).[3]

Signaling and Metabolic Pathways

Specific signaling or metabolic pathways for this compound toxicity in biological systems are not well-documented in the available literature. It is known to be a source of methyl radicals upon decomposition, which are highly reactive species that can interact with biological molecules.[1] A hypothetical pathway could involve its decomposition and the subsequent interaction of methyl radicals with cellular components, leading to oxidative stress. However, this is speculative due to the lack of specific studies.

```dot

digraph "Hypothetical_Toxicity_Pathway" {

graph [splines=ortho];

node [shape=box, style=filled, fontcolor="#202124"];

This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Decomposition [label="Thermal/Metabolic\nDecomposition", shape=ellipse, fillcolor="#F1F3F4"];

Methyl_Radicals [label="Methyl Radicals (2 CH₃•)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Cellular_Macromolecules [label="Cellular Macromolecules\n(DNA, Proteins, Lipids)", fillcolor="#FBBC05"];

Oxidative_Stress [label="Oxidative Stress", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

Cell_Damage [label="Cell Damage / Cytotoxicity", fillcolor="#EA4335", fontcolor="#FFFFFF"];

This compound -> Decomposition;

Decomposition -> Methyl_Radicals;

Methyl_Radicals -> Cellular_Macromolecules [label=" interacts with"];

Cellular_Macromolecules -> Oxidative_Stress [label=" leads to"];

Oxidative_Stress -> Cell_Damage;

}

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. The molecular component in the thermal decomposition of this compound - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

GHS Hazard Classification of Azomethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for azomethane (CAS No. 503-28-6). This compound, a colorless to pale yellow gas, is primarily recognized for its significant physical hazards, most notably its extreme flammability. This document synthesizes available data on its physicochemical properties, GHS hazard classification, and the experimental protocols relevant to its hazard determination. Due to a notable lack of extensive toxicological data for this compound, this guide also briefly discusses the general toxicological profiles of related short-chain aliphatic azo compounds to provide a broader context for risk assessment, while clearly distinguishing this from data specific to this compound. All quantitative data are presented in tabular format for clarity, and relevant logical workflows are visualized using Graphviz diagrams.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are fundamental to understanding its hazard profile, particularly its high volatility and flammability.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₂H₆N₂ |

| Molecular Weight | 58.08 g/mol |

| CAS Number | 503-28-6 |

| Appearance | Colorless to pale yellow gas |

| Melting Point | -78 °C (trans isomer) |

| Boiling Point | 1.5 °C (trans isomer) |

| Flash Point | Data not available |

| Auto-ignition Temperature | Data not available |

| Explosive Limits | Data not available |

| Vapor Pressure | Data not available |

| Solubility | Soluble in ethanol and ether |

GHS Hazard Classification

The GHS classification for this compound is predominantly based on its physical hazards. The available information from various sources, including the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory, consistently identifies this compound as an extremely flammable gas.[1][2][3]

Table 2: GHS Hazard Classification of this compound

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Flammable Gases | 1 |

| Danger | H220: Extremely flammable gas[1][2][3] |

| Gases Under Pressure | Compressed Gas |

| Warning | H280: Contains gas under pressure; may explode if heated[1] |

Detailed Hazard Analysis and Experimental Protocols

This section provides a detailed breakdown of the GHS hazard classes and describes the standard experimental protocols used for their determination. It is important to note that specific experimental data for this compound is largely unavailable for most health-related endpoints.

Physical Hazards

This compound is classified as a Flammable Gas, Category 1.[1][2][3] This classification indicates that it is a gas that, at 20°C and a standard pressure of 101.3 kPa, is ignitable when in a mixture of 13% or less by volume in air; or has a flammable range with air of at least 12 percentage points regardless of the lower flammable limit.

Experimental Protocol: Flammability of Gases (Based on UN Manual of Tests and Criteria)

The determination of the flammability of gases typically involves introducing the test gas at various concentrations into a specialized apparatus containing a standardized ignition source (e.g., a spark). The flammability is assessed by observing whether ignition and sustained flame propagation occur. The lower and upper flammable limits are determined by systematically varying the gas concentration.

Caption: Workflow for determining the flammability of a gas.

This compound is also classified as a Gas Under Pressure (Compressed Gas).[1] This classification applies to gases which when packaged under pressure are entirely gaseous at -50°C.

Experimental Protocol: Gases Under Pressure

The classification of gases under pressure is primarily based on their physical state when packaged. This is determined by a combination of the critical temperature of the gas and the pressure at which it is supplied. No specific experimental protocol is typically required beyond knowledge of the substance's physical properties and packaging conditions.

While not formally classified as an explosive, this compound is known to be heat-sensitive and can decompose explosively.[4][5][6] Its thermal decomposition, which produces nitrogen gas and methyl radicals, is a key consideration in its hazard profile.

Experimental Protocol: Thermal Stability and Explosive Properties

Standard tests to evaluate the explosive properties of a substance include differential scanning calorimetry (DSC) to determine exothermic decomposition energy, and various sensitivity tests (e.g., impact, friction). The UN Manual of Tests and Criteria outlines a series of tests to formally classify a substance as an explosive.

Caption: Simplified thermal decomposition pathway of this compound.

Health Hazards

There is a significant lack of publicly available data regarding the health hazards of this compound. For the following GHS health hazard classes, no definitive classification can be made for this compound due to the absence of experimental data. The experimental protocols described are based on standard OECD guidelines for chemical testing.

Table 3: Summary of Health Hazard Data for this compound

| GHS Health Hazard Class | Classification | Quantitative Data (e.g., LD50, LC50) |

| Acute Toxicity (Oral) | Data not available | No data available |

| Acute Toxicity (Dermal) | Data not available | No data available |

| Acute Toxicity (Inhalation) | Data not available | No data available |

| Skin Corrosion/Irritation | Data not available | No data available |

| Serious Eye Damage/Irritation | Data not available | No data available |

| Respiratory or Skin Sensitization | Data not available | No data available |

| Germ Cell Mutagenicity | Data not available | No data available |

| Carcinogenicity | Data not available | No data available |

| Reproductive Toxicity | Data not available | No data available |

| Specific Target Organ Toxicity (Single Exposure) | Data not available | No data available |

| Specific Target Organ Toxicity (Repeated Exposure) | Data not available | No data available |

| Aspiration Hazard | Not applicable (gas) | Not applicable |

Experimental Protocol: Acute Oral, Dermal, and Inhalation Toxicity (Based on OECD Guidelines 420, 402, and 403)

-

Oral (OECD 420): A single dose of the substance is administered by gavage to fasted animals (typically rats). Animals are observed for up to 14 days for signs of toxicity and mortality. The LD50 (lethal dose for 50% of the test population) is then calculated.

-

Dermal (OECD 402): The substance is applied to a shaved area of the skin of the test animal (typically rats or rabbits) for 24 hours. Observations for toxicity and mortality are made for up to 14 days to determine the dermal LD50.

-

Inhalation (OECD 403): Animals (typically rats) are exposed to the substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period (usually 4 hours). Mortality and signs of toxicity are observed for up to 14 days to determine the LC50 (lethal concentration for 50% of the test population).

Experimental Protocol: Skin and Eye Irritation (Based on OECD Guidelines 404 and 405)

-

Skin Irritation/Corrosion (OECD 404): A small amount of the substance is applied to the shaved skin of a test animal (typically a rabbit) under a semi-occlusive patch for up to 4 hours. The skin is then observed for erythema (redness) and edema (swelling) at specific intervals.[3][7][8][9]

-

Eye Irritation/Corrosion (OECD 405): A small amount of the substance is instilled into the conjunctival sac of one eye of a test animal (typically a rabbit). The eye is then examined for effects on the cornea, iris, and conjunctiva at set intervals.[10][11][12][13][14]

Experimental Protocol: Skin Sensitization (Based on OECD Guideline 406)

The Guinea Pig Maximization Test (GPMT) or the Buehler Test are commonly used.[2][15][16][17][18] These tests involve an induction phase where the animal is exposed to the substance, followed by a challenge phase after a rest period to determine if an allergic reaction has developed.

Experimental Protocols:

-

Germ Cell Mutagenicity (e.g., Ames Test - OECD 471): This in vitro test uses strains of the bacterium Salmonella typhimurium to detect gene mutations.

-

Carcinogenicity (OECD 451): Long-term studies (typically 2 years) are conducted in rodents where the substance is administered daily. The incidence of tumors in treated animals is compared to a control group.

-

Reproductive Toxicity (OECD 416): A two-generation study in rodents is typically performed to assess the effects of the substance on all phases of the reproductive cycle.[19]

Toxicological Profile of Related Azo Compounds

In the absence of specific toxicological data for this compound, it is prudent to consider the known hazards of other short-chain aliphatic and aromatic azo compounds. It is crucial to emphasize that the following information is for contextual purposes only and does not represent a hazard assessment for this compound itself.

Many azo compounds are known to be metabolized via the reductive cleavage of the azo bond (-N=N-).[20][21][22][23] This can lead to the formation of aromatic amines, some of which are known or suspected carcinogens.[21][22][23] The potential for this compound to undergo metabolic activation to reactive intermediates has not been studied.

Caption: Generalized metabolic activation of azo compounds.

Conclusion

The GHS classification of this compound is dominated by its physical hazards, with a clear and consistent classification as an "Extremely flammable gas" (H220) and a "Gas under pressure" (H280).[1][2][3] Its potential to decompose explosively upon heating is a significant concern. There is a profound lack of publicly available data on the health hazards of this compound, precluding its classification for acute toxicity, skin/eye irritation, sensitization, mutagenicity, carcinogenicity, and reproductive toxicity. Professionals handling this compound should do so with extreme caution, focusing on the control of ignition sources and the management of pressurized gas cylinders. Further toxicological studies are required to fully characterize the health hazard profile of this compound.

References

- 1. Toxicity studies of trimethylsilyldithis compound administered by nose-only inhalation to Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. dep.nj.gov [dep.nj.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. dep.nj.gov [dep.nj.gov]

- 7. oecd.org [oecd.org]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. oecd.org [oecd.org]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. catalog.labcorp.com [catalog.labcorp.com]

- 17. oecd.org [oecd.org]

- 18. nucro-technics.com [nucro-technics.com]

- 19. oecd.org [oecd.org]

- 20. Reductive metabolism of azo dyes and drugs: Toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. tandfonline.com [tandfonline.com]

- 23. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physical Properties of Gaseous Azomethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of gaseous azomethane (CH₃N=NCH₃). It is designed to be a vital resource for researchers, scientists, and professionals in drug development who utilize or study this compound. This document details quantitative physical data, outlines experimental protocols for their determination, and visualizes key reaction pathways. All quantitative information is summarized in structured tables for ease of reference and comparison.

Introduction

This compound is a colorless to pale yellow, flammable gas at standard conditions.[1] It is a valuable laboratory source of methyl radicals and is frequently used in studies of chemical kinetics and photochemistry.[1] A thorough understanding of its physical properties is crucial for its safe handling, the design of experiments, and the interpretation of results. This guide consolidates key physical data and methodologies related to gaseous this compound.

Physical Properties of Gaseous this compound

The fundamental physical characteristics of gaseous this compound are summarized in the tables below. These values have been compiled from various scientific sources and represent the most current and reliable data available.

Table 1: General and Thermodynamic Properties

| Property | Value | Source(s) |

| Chemical Formula | C₂H₆N₂ | [1] |

| Molecular Weight | 58.084 g/mol | [1] |

| Appearance | Colorless to pale yellow gas | [1] |

| Standard Enthalpy of Formation (ΔfH⦵) | Data not found |

Table 2: Phase Transition and Density Data

| Property | Value | Isomer | Source(s) |

| Boiling Point | 1.5 °C | trans | [1] |

| 95 °C | cis | [1] | |

| Melting Point | -78 °C | trans | [1] |

| -66 °C | cis | [1] | |

| Density (gas) | See Experimental Protocol 3.2 | - | |

| Vapor Pressure | 1721.2 mmHg at 25 °C | - |

Table 3: Spectroscopic and Safety Information

| Property | Description | Source(s) |

| Gas-Phase FT-IR Spectrum | Characteristic vibrational modes of C-H and N=N bonds. | [2][3] |

| Gas-Phase UV-Vis Spectrum | Absorption in the UV region corresponding to n → π* and π → π* electronic transitions. | [4][5] |

| Flash Point | -55.0 ± 19.6 °C | - |

| Quantum Yield of Photolysis | Unity (1) for nitrogen formation, independent of temperature. | [6][7] |

Experimental Protocols

This section details the methodologies for determining key physical properties of gaseous this compound.

Synthesis and Purification of Gaseous this compound

A common laboratory method for the synthesis of this compound involves the oxidation of 1,2-dimethylhydrazine.[8]

Procedure:

-

Preparation of 1,2-Dimethylhydrazine: This precursor can be synthesized by the reduction of the corresponding azine with a suitable reducing agent like lithium aluminum hydride.[8]

-

Oxidation to this compound: 1,2-dimethylhydrazine is oxidized using mercuric oxide in an aqueous or ethanolic suspension. The reaction mixture is stirred at room temperature, and upon gentle heating, gaseous this compound distills over.[8]

-

Purification: The collected this compound gas is passed through drying tubes containing potassium hydroxide and phosphorous pentoxide to remove water. It is then further purified by fractional distillation at low temperatures (e.g., -96 °C) to remove any remaining impurities.[1]

Determination of Gas Density

The density of gaseous this compound can be determined using the Ideal Gas Law or by direct measurement.

Ideal Gas Law Method:

-

Measure the pressure (P), volume (V), and temperature (T) of a known mass (m) of this compound gas.

-

Calculate the number of moles (n) using the mass and the molar mass of this compound (58.084 g/mol ).

-

The density (ρ) can be calculated using the formula: ρ = m/V = (P * M) / (R * T), where M is the molar mass and R is the ideal gas constant.

Direct Measurement (Pycnometer Method):

-

A gas pycnometer of a known volume is evacuated and weighed.

-

The pycnometer is then filled with gaseous this compound at a known temperature and pressure.

-

The filled pycnometer is weighed again.

-

The mass of the this compound is determined by the difference in the two weights.

-

The density is calculated by dividing the mass of the gas by the volume of the pycnometer.

Measurement of Vapor Pressure

The vapor pressure of this compound can be measured using a static method with an isoteniscope.

Procedure:

-

A sample of liquid this compound is placed in the bulb of an isoteniscope.

-

The apparatus is connected to a vacuum line and a manometer. The system is evacuated to remove air.

-

The isoteniscope is placed in a constant-temperature bath.

-

As the liquid this compound evaporates, it establishes an equilibrium vapor pressure in the closed system.

-

The pressure is measured using the manometer at various temperatures to obtain the vapor pressure curve.

Gas-Phase FT-IR Spectroscopy

Experimental Setup:

-

A gas cell with a long path length (e.g., 10 cm or more) and KBr windows is used to contain the gaseous this compound sample.[9]

-

The gas cell is placed in the sample compartment of an FT-IR spectrometer.

-

A background spectrum is collected with the evacuated gas cell.

-

The gas cell is filled with gaseous this compound at a known pressure.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[9] The resulting spectrum is a plot of absorbance or transmittance versus wavenumber.

Gas-Phase UV-Vis Spectroscopy

Experimental Setup:

-

A gas-phase UV-Vis spectrophotometer equipped with a quartz gas cell is used.

-

A background spectrum is recorded with the evacuated gas cell.

-

The cell is filled with gaseous this compound to a specific pressure.

-

The absorption spectrum is recorded over the UV-Visible range (typically 200-800 nm).[10] The data is plotted as absorbance versus wavelength.

Signaling Pathways and Reaction Mechanisms

Thermal Decomposition of this compound

The thermal decomposition of gaseous this compound is a well-studied unimolecular reaction that proceeds via the cleavage of the C-N bonds to produce nitrogen gas and methyl radicals.[11] The primary products are nitrogen and ethane, formed from the combination of two methyl radicals.[12] Methane is also a product, arising from the abstraction of a hydrogen atom from another this compound molecule by a methyl radical.[6] The reaction follows first-order kinetics.[13]

Caption: Thermal decomposition pathway of gaseous this compound.

Photochemical Decomposition of this compound

The photolysis of this compound upon absorption of UV radiation also leads to the formation of nitrogen and methyl radicals.[6][7] The quantum yield for the formation of nitrogen is unity, indicating that every absorbed photon leads to the decomposition of one this compound molecule.[6][7] The subsequent reactions of the methyl radicals are similar to those in the thermal decomposition.

Caption: Photochemical decomposition pathway of gaseous this compound.

Conclusion

This technical guide has provided a detailed summary of the key physical properties of gaseous this compound, along with the experimental protocols for their determination and visualizations of its primary decomposition pathways. The presented data and methodologies are essential for the safe and effective use of this compound in research and development. It is anticipated that this guide will serve as a valuable and frequently consulted resource for the scientific community.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Infrared Spectroscopy on Gases | The Infrared and Raman Discussion Group [irdg.org]

- 4. UV-Vis Absorption Spectroscopy - Theory [teaching.shu.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. azooptics.com [azooptics.com]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 11. researchgate.net [researchgate.net]

- 12. Preparing to download ... [pmc.ncbi.nlm.nih.gov]

- 13. For the thermal decomposition of this compound, `CH_3 N_2 CH_3` at 600 K to `N_2` and `C_2 H_6` the following data was obtained: where `P_A` is the partial pressure of this compound. Show that the decomposition is a first order reaction and find the rate constant. [allen.in]

Methodological & Application

Application Notes and Protocols for Azomethane-Initiated Radical Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azomethane (CH₃N=NCH₃) is a volatile, aliphatic azo compound that serves as a thermal initiator for radical polymerization. Upon heating, it decomposes to generate methyl radicals and nitrogen gas, initiating the polymerization of various vinyl monomers. Its simple structure and predictable first-order decomposition kinetics make it a useful tool in polymer synthesis for research and development applications, including the synthesis of polymers for potential use in drug delivery systems.

These application notes provide a comprehensive overview of the use of this compound as a radical polymerization initiator, including its decomposition kinetics, a detailed experimental protocol for the polymerization of methyl methacrylate (MMA), and potential applications in the synthesis of biocompatible polymers.

Mechanism of Initiation

The initiation of radical polymerization by this compound proceeds in two primary steps:

-

Thermal Decomposition: this compound undergoes homolytic cleavage of the C-N bonds upon heating, yielding two methyl radicals (•CH₃) and a molecule of nitrogen gas (N₂). This decomposition follows first-order kinetics.

-

Chain Initiation: The highly reactive methyl radicals then attack the double bond of a monomer molecule, adding to it and generating a new, larger radical species. This new radical can then propagate by adding to subsequent monomer units.

Quantitative Data: Decomposition of this compound

The thermal decomposition of this compound is a critical step in the initiation process. The rate of decomposition is dependent on temperature and can be described by the following kinetic parameters.